molecular formula C10H9N3S B3005475 2-(pyrazin-2-ylsulfanyl)aniline CAS No. 129242-49-5

2-(pyrazin-2-ylsulfanyl)aniline

Cat. No.: B3005475
CAS No.: 129242-49-5
M. Wt: 203.26
InChI Key: ZBSPGDPAJKWVEL-UHFFFAOYSA-N
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Description

2-(pyrazin-2-ylsulfanyl)aniline is an organic compound with the molecular formula C10H9N3S. It is a derivative of aniline, where the aniline ring is substituted with a pyrazin-2-ylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazin-2-ylsulfanyl)aniline typically involves the reaction of pyrazine-2-thiol with aniline under specific conditions. One common method is to react pyrazine-2-thiol with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(pyrazin-2-ylsulfanyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(pyrazin-2-ylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings .

Mechanism of Action

The mechanism of action of 2-(pyrazin-2-ylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazin-2-ylsulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its overall activity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrazin-2-ylsulfanyl)aniline is unique due to the presence of both the pyrazin-2-ylsulfanyl group and the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-pyrazin-2-ylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSPGDPAJKWVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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